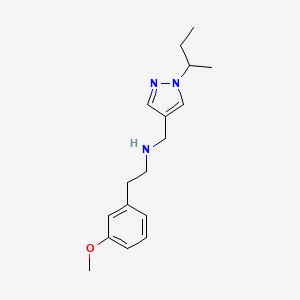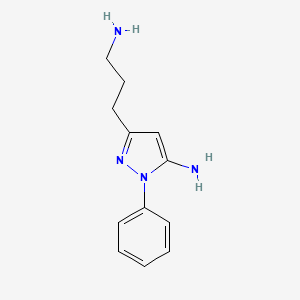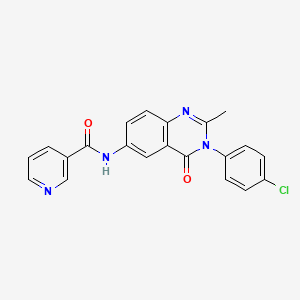
N-((1-(sec-Butyl)-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine
Vue d'ensemble
Description
N-((1-(sec-Butyl)-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine, also known as BU-224, is a selective agonist of the G protein-coupled receptor GPR55. GPR55 is a relatively new member of the cannabinoid receptor family, and its role in physiological processes is still being studied. BU-224 has been synthesized and studied for its potential therapeutic applications, particularly in the field of pain management.
Applications De Recherche Scientifique
Enzyme Inhibition and Drug Metabolism
Pyrazoline derivatives have been identified as potent inhibitors of various enzymes, which is critical for drug metabolism and potential therapeutic applications. For instance, pyrazoline compounds have shown significant activity towards monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases (Mathew et al., 2013). Moreover, pyrazolines are involved in the inhibition of cytochrome P450 isoforms, playing a crucial role in the metabolism of numerous drugs and in the prediction of drug-drug interactions (Khojasteh et al., 2011).
Neuroprotective Applications
Research has also highlighted the neuroprotective properties of pyrazoline compounds, suggesting their potential in treating neurodegenerative disorders. Pyrazoline derivatives have been evaluated for their efficacy in managing conditions such as Alzheimer's and Parkinson's diseases, with findings indicating beneficial effects in the management of these disorders by targeting acetylcholine esterase (AChE) and monoamine oxidase (MAO) enzymes (Ahsan et al., 2022).
Chemical Synthesis and Heterocyclic Chemistry
The structural flexibility of pyrazoline derivatives makes them valuable scaffolds in the synthesis of heterocyclic compounds, which are pivotal in the development of new pharmaceuticals and materials. The reactivity of pyrazoline-based compounds enables the creation of a wide range of heterocyclic structures, demonstrating their importance in synthetic organic chemistry (Gomaa et al., 2020).
Propriétés
IUPAC Name |
N-[(1-butan-2-ylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-4-14(2)20-13-16(12-19-20)11-18-9-8-15-6-5-7-17(10-15)21-3/h5-7,10,12-14,18H,4,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBUPMZODJJLOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C=N1)CNCCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(sec-Butyl)-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide](/img/structure/B3215993.png)
![N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3216010.png)



![N-benzyl-1-ethyl-N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3216037.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B3216047.png)

![N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B3216066.png)
![1-ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216076.png)
![N-[3-(5-amino-4-cyano-1-methyl-1H-pyrazol-3-yl)propyl]acetamide](/img/structure/B3216081.png)
